molecular formula C17H20F3N7O B2979923 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea CAS No. 2034357-11-2

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Cat. No.: B2979923
CAS No.: 2034357-11-2
M. Wt: 395.39
InChI Key: ICCUZQBCNYYDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a pyrrolidine ring, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and dimethylamine.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where pyrrolidine reacts with the triazine intermediate.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group is attached through a coupling reaction, often using reagents like trifluorophenylboronic acid and a palladium catalyst.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Catalysts: Using catalysts like palladium to facilitate coupling reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-((4-(Dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is unique due to the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, binding affinities, and biological activities, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2,3,4-trifluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c1-26(2)15-23-12(24-16(25-15)27-7-3-4-8-27)9-21-17(28)22-11-6-5-10(18)13(19)14(11)20/h5-6H,3-4,7-9H2,1-2H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCUZQBCNYYDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.